

Chemical structure and properties of H-D-CHA-Ala-Arg-pNA.

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Compound of Interest

Compound Name: H-D-CHA-Ala-Arg-pNA

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In-Depth Technical Guide: H-D-CHA-Ala-Arg-pNA

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of the chromogenic substrate H-D-Cyclohexylalanine-Alanine-Arginine-p-nitroanilide (H-D-CHA-Ala-Arg-pNA). This peptide derivative is a valuable tool in the study of serine proteases, particularly those involved in the blood coagulation cascade. This document details its chemical characteristics, provides a generalized protocol for its synthesis, outlines its primary applications in amidolytic assays, and presents known kinetic parameters for its interaction with key enzymes. Furthermore, it visualizes the relevant biological pathways and experimental workflows to facilitate a deeper understanding of its utility in research and drug development.

Chemical Structure and Properties

H-D-CHA-Ala-Arg-pNA is a synthetic tripeptide amide. The peptide consists of D-Cyclohexylalanine, Alanine, and Arginine, with the C-terminus amidated with p-nitroaniline. The presence of the unnatural amino acid D-Cyclohexylalanine can confer increased resistance to enzymatic degradation compared to its natural phenylalanine counterpart. The p-nitroaniline (pNA) moiety is the key to its function as a chromogenic substrate; upon enzymatic cleavage of



the amide bond between Arginine and pNA, the liberated p-nitroaniline is yellow and can be quantified spectrophotometrically.

Chemical Structure:

Table 1: Chemical and Physical Properties of H-D-CHA-Ala-Arg-pNA[1]

Property	Value		
Molecular Formula	C24H38N8O5		
Molecular Weight	518.61 g/mol		
IUPAC Name	(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-cyclohexylpropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)-N-(4-nitrophenyl)pentanamide		
SMILES	CINVALID-LINKN)C(=O)NC1=CC=C(INVALID-LINK[O-])C=C1">C@@HNC(=O) INVALID-LINKN		
Appearance	Typically a white to off-white powder		
Solubility	Soluble in aqueous buffers, DMSO		

Synthesis

While a specific, detailed protocol for the synthesis of **H-D-CHA-Ala-Arg-pNA** is not readily available in the public domain, it can be synthesized using standard solid-phase peptide synthesis (SPPS) techniques, followed by the coupling of p-nitroaniline in solution. Below is a generalized experimental protocol.

Experimental Protocol: Solid-Phase Peptide Synthesis (Fmoc/tBu strategy)

This protocol outlines the general steps for the synthesis of the peptide backbone on a solid support.



Materials:

- Rink Amide resin
- Fmoc-Arg(Pbf)-OH
- Fmoc-Ala-OH
- Fmoc-D-CHA-OH
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Piperidine solution (20% in DMF)
- Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- Base: N,N-Diisopropylethylamine (DIPEA)
- Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v)
- · Diethyl ether

Procedure:

- Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes.
- Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5-10 minutes. Repeat this step.
- Washing: Wash the resin thoroughly with DMF and DCM to remove residual piperidine and byproducts.
- First Amino Acid Coupling (Fmoc-Arg(Pbf)-OH):



- Pre-activate Fmoc-Arg(Pbf)-OH with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF for a few minutes.
- Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
- Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
- Washing: Wash the resin with DMF and DCM.
- Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and coupling steps for the subsequent amino acids, Fmoc-Ala-OH and Fmoc-D-CHA-OH, in the correct sequence.
- Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection.
- Cleavage and Deprotection of Side Chains:
 - Wash the resin with DCM and dry it.
 - Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups (e.g., Pbf from Arginine).
- Precipitation and Purification:
 - Filter the cleavage mixture to remove the resin.
 - Precipitate the crude peptide by adding cold diethyl ether.
 - Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum.
 - Purify the crude H-D-CHA-Ala-Arg-OH peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
 - Lyophilize the pure fractions to obtain a white powder.

Experimental Protocol: Solution-Phase Coupling of p-Nitroaniline



Materials:

- Purified H-D-CHA-Ala-Arg-OH
- · p-Nitroaniline
- Coupling reagent: (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or a similar reagent
- Base: N,N-Diisopropylethylamine (DIPEA)
- Solvent: Anhydrous DMF or a similar aprotic solvent

Procedure:

- Dissolve the purified peptide, H-D-CHA-Ala-Arg-OH, and p-nitroaniline in the chosen anhydrous solvent.
- Add the coupling reagent and the base to the solution.
- Stir the reaction mixture at room temperature for several hours to overnight.
- Monitor the reaction progress by thin-layer chromatography (TLC) or RP-HPLC.
- Once the reaction is complete, quench the reaction and remove the solvent under reduced pressure.
- Purify the final product, **H-D-CHA-Ala-Arg-pNA**, by RP-HPLC.
- Lyophilize the pure fractions to obtain the final product.

Biological Applications and Signaling Pathways

H-D-CHA-Ala-Arg-pNA is primarily utilized as a chromogenic substrate for serine proteases that exhibit a substrate preference for cleaving after an Arginine residue. Its main application is in the in vitro quantification of the enzymatic activity of proteases involved in the coagulation cascade.



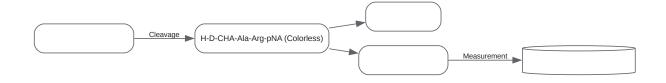
The Coagulation Cascade

The coagulation cascade is a series of enzymatic reactions that leads to the formation of a fibrin clot. This process involves numerous serine proteases (factors) that are sequentially activated. **H-D-CHA-Ala-Arg-pNA** can be used to measure the activity of key enzymes in this pathway, such as thrombin (Factor IIa) and plasma kallikrein.

Diagram 1: Role of H-D-CHA-Ala-Arg-pNA in the Coagulation Cascade.

Amidolytic Assay Principle

The principle of the amidolytic assay is based on the enzymatic cleavage of the chromogenic substrate, leading to the release of p-nitroaniline (pNA). The rate of pNA release, which can be measured as an increase in absorbance at approximately 405 nm, is directly proportional to the activity of the enzyme in the sample.



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Diagram 2: Principle of the Amidolytic Assay.

Experimental Protocols: Amidolytic Assays

The following are generalized protocols for measuring the activity of thrombin and plasma kallikrein using **H-D-CHA-Ala-Arg-pNA** or a similar substrate. Researchers should optimize concentrations and incubation times for their specific experimental conditions.

Thrombin Activity Assay

This assay can be used to measure thrombin activity in purified samples or in plasma.

Materials:

• H-D-CHA-Ala-Arg-pNA stock solution (e.g., 1-10 mM in DMSO or water)



- Tris buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.3)
- Thrombin standard solution
- Sample containing thrombin activity
- Microplate reader capable of measuring absorbance at 405 nm

Procedure:

- Prepare a series of thrombin standards of known concentrations.
- In a 96-well microplate, add a specific volume of Tris buffer to each well.
- Add the thrombin standard or the unknown sample to the respective wells.
- Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a few minutes.
- Initiate the reaction by adding the H-D-CHA-Ala-Arg-pNA stock solution to each well to a
 final concentration that is appropriate for the expected enzyme activity (often near the Km
 value).
- Immediately start monitoring the change in absorbance at 405 nm over time using the microplate reader in kinetic mode.
- The rate of change in absorbance (ΔA/min) is proportional to the thrombin activity.
- Construct a standard curve using the known thrombin concentrations and their corresponding reaction rates.
- Determine the thrombin activity in the unknown samples by interpolating their reaction rates on the standard curve.

Plasma Kallikrein Activity Assay

This assay is useful for measuring plasma kallikrein activity, for instance, in studies of the contact activation system.

Materials:



- H-D-CHA-Ala-Arg-pNA stock solution
- Tris buffer (e.g., 50 mM Tris-HCl, pH 7.8)
- Plasma sample
- Prekallikrein activator (e.g., dextran sulfate)
- · Microplate reader

Procedure:

- Dilute the plasma sample in Tris buffer.
- To activate prekallikrein to kallikrein, incubate the diluted plasma with an activator like dextran sulfate. The incubation time and temperature should be optimized.
- In a microplate, add the activated plasma sample to the wells.
- Initiate the reaction by adding the **H-D-CHA-Ala-Arg-pNA** substrate.
- Measure the rate of pNA release at 405 nm as described in the thrombin assay.
- The measured activity can be compared across different samples or conditions.

Quantitative Data

The efficiency of an enzyme's cleavage of a substrate is characterized by the Michaelis-Menten kinetic parameters, Km and kcat (or Vmax). While specific kinetic data for **H-D-CHA-Ala-Arg-pNA** is not extensively published, data for similar substrates with relevant enzymes provide a useful reference.

Table 2: Kinetic Parameters of Similar Chromogenic Substrates with Serine Proteases



Enzyme	Substrate	Km (μM)	kcat (s ⁻¹) or Vmax	Reference
Human Thrombin	Tos-Gly-Pro-Arg- pNA	4.18	127	[2]
Bovine Thrombin	Tos-Gly-Pro-Arg- pNA	3.61	100	[2]
Human Thrombin	D-Phe-Pip-Arg- pNA	1.33	91.4	[2]
Bovine Thrombin	D-Phe-Pip-Arg- pNA	1.50	98.0	[2]
Plasma Kallikrein	H-D-Pro-Phe- Arg-pNA	-	-	[3][4][5][6]
Factor Xa	Bz-lle-Glu-Gly- Arg-pNA	>100	-	[7]

Note: The table presents data for structurally related chromogenic substrates to provide an estimate of the expected kinetic parameters. The actual values for **H-D-CHA-Ala-Arg-pNA** may vary.

Conclusion

H-D-CHA-Ala-Arg-pNA is a versatile and valuable tool for researchers in hemostasis, thrombosis, and drug discovery. Its properties as a chromogenic substrate allow for the straightforward and quantitative measurement of serine protease activity. The experimental protocols and data presented in this guide provide a solid foundation for the effective utilization of this compound in a research setting. The provided diagrams offer a visual representation of the underlying biological and experimental principles, aiding in the design and interpretation of experiments. Further characterization of its kinetic parameters with a broader range of proteases will continue to expand its utility in the scientific community.



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